2-Bromopyridine-4-boronic acid
Overview
Description
2-Bromopyridine-4-boronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions. These compounds serve as versatile intermediates in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of halopyridinylboronic acids, including 2-bromopyridine-4-boronic acid, can be achieved through regioselective halogen-metal exchange reactions or ortho-lithiation processes followed by quenching with triisopropylborate . For instance, the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid was performed by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These methods ensure the formation of single regioisomeric boronic acid or ester products, which are crucial for the purity and yield of the desired compounds.
Molecular Structure Analysis
The molecular structure of 2-bromopyridine-4-boronic acid is characterized by the presence of a bromine atom and a boronic acid functional group attached to a pyridine ring. The position of these substituents on the pyridine ring is critical for the reactivity and selectivity of the compound in chemical reactions.
Chemical Reactions Analysis
2-Bromopyridine-4-boronic acid is primarily used in Suzuki cross-coupling reactions, which are facilitated by palladium catalysis . The boronic acid group in these compounds reacts with various aryl or alkenyl halides to form carbon-carbon bonds, leading to the synthesis of substituted pyridines and other aromatic compounds. The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the pyridine ring.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-bromopyridine-4-boronic acid are not detailed in the provided papers, boronic acids, in general, are known for their stability and crystallinity, which make them suitable for isolation and use in cross-coupling reactions . They are also known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various synthetic applications .
Scientific Research Applications
Boronic Acid Drugs Design and Discovery
Boronic acids, including 2-bromopyridine-4-boronic acid, have seen increased incorporation into medicinal chemistry due to their desirable properties, potentially enhancing drug potency and improving pharmacokinetics. The development of boronic acid drugs, including their synthetic advancements and the rationale behind their incorporation into drug discovery, highlights the broad utility of boronic acids in medicinal applications (Plescia & Moitessier, 2020).
Boron in Seawater Desalination
The removal of boron by reverse osmosis (RO) membranes in seawater desalination applications is a critical area of research. Boron, existing predominantly as boric acid in seawater, poses challenges for desalination processes aiming to meet drinking water standards. Studies on the rejection of boron by NF/RO membranes provide insights into optimizing desalination processes for effective boron removal (Tu, Nghiem, & Chivas, 2010).
Multi-Target Compounds for Drug Precursors
2-Aminoethyldiphenyl borinate, a related organoboron compound, demonstrates the potential for boronic acids, including 2-bromopyridine-4-boronic acid, as drug precursors. These compounds can modulate functions across immune, cardiovascular, gastrointestinal, and nervous systems, indicating the versatility of boron-containing compounds in therapeutic applications (Rosalez et al., 2019).
BODIPY in Medical Diagnostics and Treatment
Boron dipyrrin compounds (BODIPY), which share structural motifs with boronic acids like 2-bromopyridine-4-boronic acid, have garnered attention for their application in medical diagnostics and treatment. The structural diversity and modification opportunities of BODIPY enable its use in labeling biomolecules and drug carriers, underscoring the medical potential of boron-based materials (Marfin et al., 2017).
Boron in Nuclear Reactor Safety
The role of boron in nuclear reactor safety, particularly in controlling reactivity and preventing dilution accidents, demonstrates the critical importance of boron compounds in the nuclear energy sector. Research focusing on boron transport models and mitigation of dilution accidents contributes to the safe operation of nuclear reactors (Yu et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-bromopyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKFQMGZNTFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476679 | |
Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-4-boronic acid | |
CAS RN |
458532-94-0 | |
Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromopyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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